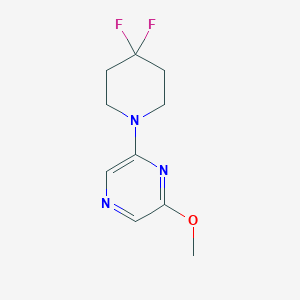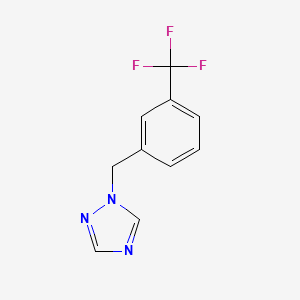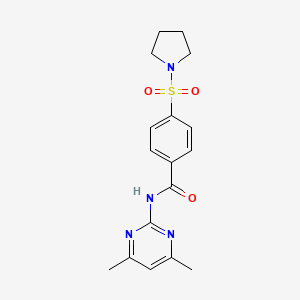![molecular formula C22H32F9N3O7 B15119352 1-[4-(Piperidin-4-yloxy)but-2-yn-1-yl]-4-(propan-2-yl)piperazine; tris(trifluoroacetic acid)](/img/structure/B15119352.png)
1-[4-(Piperidin-4-yloxy)but-2-yn-1-yl]-4-(propan-2-yl)piperazine; tris(trifluoroacetic acid)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(Piperidin-4-yloxy)but-2-yn-1-yl]-4-(propan-2-yl)piperazine; tris(trifluoroacetic acid) is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes piperidine and piperazine rings, which are known for their biological activity and versatility in chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Piperidin-4-yloxy)but-2-yn-1-yl]-4-(propan-2-yl)piperazine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the piperidin-4-yloxy intermediate: This involves the reaction of piperidine with an appropriate alkylating agent to introduce the but-2-yn-1-yl group.
Coupling with piperazine: The intermediate is then coupled with 4-(propan-2-yl)piperazine under suitable conditions, such as using a base like potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Trifluoroacetic acid treatment: The final step involves treating the compound with tris(trifluoroacetic acid) to obtain the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
化学反应分析
Types of Reactions
1-[4-(Piperidin-4-yloxy)but-2-yn-1-yl]-4-(propan-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert alkyne groups to alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as acting as an inhibitor for specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-[4-(Piperidin-4-yloxy)but-2-yn-1-yl]-4-(propan-2-yl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
1-(but-3-yn-1-yl)piperidin-4-amine: Shares a similar alkyne group and piperidine ring structure.
4-piperidin-1-ylpyridine: Contains a piperidine ring but differs in the presence of a pyridine ring.
Uniqueness
1-[4-(Piperidin-4-yloxy)but-2-yn-1-yl]-4-(propan-2-yl)piperazine is unique due to its combination of piperidine and piperazine rings, along with the but-2-yn-1-yl group. This structure provides a versatile platform for chemical modifications and potential biological activity.
属性
分子式 |
C22H32F9N3O7 |
|---|---|
分子量 |
621.5 g/mol |
IUPAC 名称 |
1-(4-piperidin-4-yloxybut-2-ynyl)-4-propan-2-ylpiperazine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C16H29N3O.3C2HF3O2/c1-15(2)19-12-10-18(11-13-19)9-3-4-14-20-16-5-7-17-8-6-16;3*3-2(4,5)1(6)7/h15-17H,5-14H2,1-2H3;3*(H,6,7) |
InChI 键 |
DGWMCPLTRQSQAW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1CCN(CC1)CC#CCOC2CCNCC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 5-methyl-2-[(4-methylphenyl)methyl]-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate](/img/structure/B15119289.png)
![3,5-Dimethyl-1-[(3-methyl-4-pentyloxyphenyl)sulfonyl]pyrazole](/img/structure/B15119293.png)
![1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purin-3-ium-2,6-dione](/img/structure/B15119300.png)
![11-[(3-Methylphenyl)methyl]-8-[(thiophen-2-yl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B15119308.png)
![2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methylpyrazolidin-3-yl]-5-methoxyphenol](/img/structure/B15119316.png)
![6-[(pyridin-3-ylmethyl)sulfanyl]-7H-purine](/img/structure/B15119319.png)

![9-(2-methoxyethyl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine](/img/structure/B15119329.png)

![N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B15119336.png)
![4-{1-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-3-carbonyl}morpholine](/img/structure/B15119343.png)
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B15119344.png)
